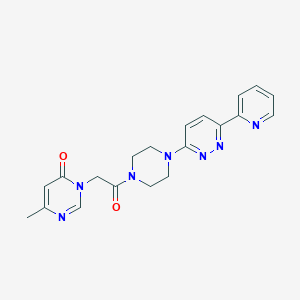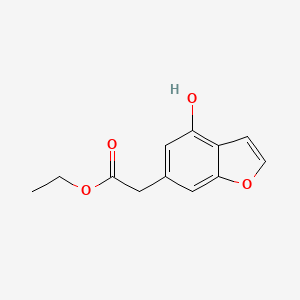
1-(2-(Trifluoromethoxy)phenyl)ethanol
Descripción general
Descripción
1-(2-(Trifluoromethoxy)phenyl)ethanol, also known as TFPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a colorless liquid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
1-(2-(Trifluoromethoxy)phenyl)ethanol is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its role is pivotal in the development of new drugs, especially where the introduction of a trifluoromethoxy phenyl group is necessary to enhance the pharmacokinetic properties of therapeutic molecules.
Material Science
In material science, this compound finds its application in the synthesis of advanced materials. Its unique chemical structure can be incorporated into polymers or coatings to impart specific properties such as resistance to degradation or interaction with other chemical substances .
Chemical Synthesis
This compound is a valuable reagent in chemical synthesis. It serves as a building block for complex organic molecules. Its trifluoromethoxy group is particularly useful in creating compounds with desired fluorination patterns, which are often required in agrochemical and medicinal chemistry for their biological activity .
Analytical Chemistry
In analytical chemistry, 1-(2-(Trifluoromethoxy)phenyl)ethanol can be used as a standard or reference compound in chromatographic analysis. Its well-defined structure and properties allow it to serve as a benchmark for identifying and quantifying similar compounds in complex mixtures .
Life Sciences
Within life sciences, this compound is explored for its potential biological activity. It may act as a modulator for various biochemical pathways, and its effects on living organisms can lead to new insights in biochemistry and cell biology .
Environmental Science
The environmental impact of 1-(2-(Trifluoromethoxy)phenyl)ethanol is studied in terms of its biodegradability and toxicity. Understanding its behavior in the environment is crucial for assessing the risks associated with its use and disposal .
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .
Mode of Action
Based on its structure, it’s plausible that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures are known to participate in reactions at the benzylic position, which can influence various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-(Trifluoromethoxy)phenyl)ethanol . For instance, the compound should be stored in a cool place and kept away from strong oxidizing agents for stability .
Propiedades
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOXLMRGAQEYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethoxy)phenyl)ethanol | |
CAS RN |
910442-37-4 | |
| Record name | 910442-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2919726.png)

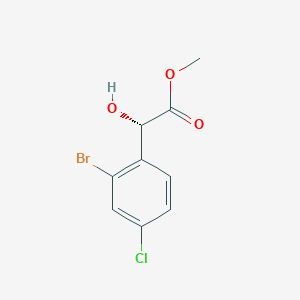
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)
![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)
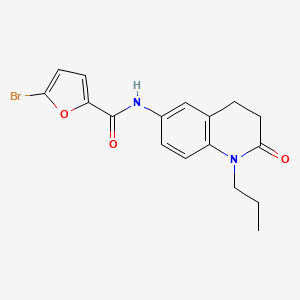
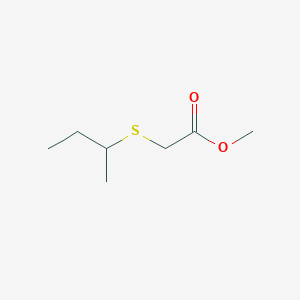
![2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2919739.png)
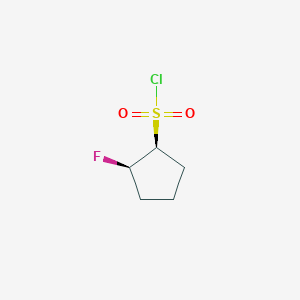
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2919744.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)
![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)
